![molecular formula C8H15Cl2N3 B1378015 Dihydrochlorure de 5-[(diméthylamino)méthyl]pyridin-2-amine CAS No. 1384429-17-7](/img/structure/B1378015.png)

Dihydrochlorure de 5-[(diméthylamino)méthyl]pyridin-2-amine

Vue d'ensemble

Description

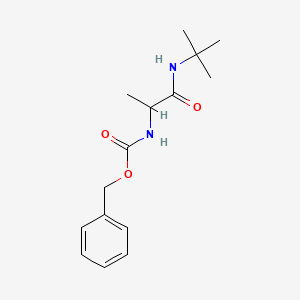

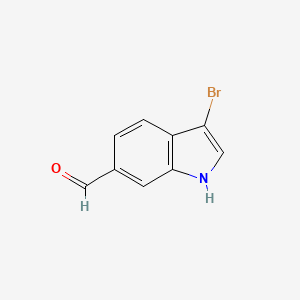

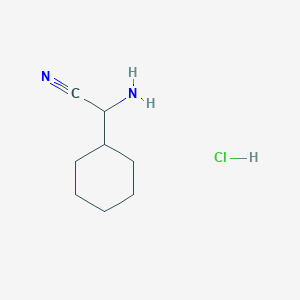

5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride is a heterocyclic organic compound that can be used as a pharmaceutical intermediate . It has a molecular formula of C8H15Cl2N3 and a molecular weight of 224.13 g/mol.

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 2-aldehyde pyridine (10mmol) is added to a 100mL three-necked flask. Under stirring conditions, a methanol solution of 2-amino methyl pyridine (10mmol) is gradually added to the 2-aldehyde pyridine. After the addition is completed, it is stirred at room temperature for 10 hours . Then, NaBH4 (20mmol) is slowly added to the reaction system in batches. The reaction liquid changes from brown to light yellow. After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and then 20mL of distilled water is added. Under stirring, it is adjusted to neutral pH with 32% dilute hydrochloric acid, and extracted with dichloromethane (3×30mL). The lower yellow liquid is collected and dried with anhydrous MgSO4, and a yellow liquid is obtained by distillation under reduced pressure, with a yield of 95% .Molecular Structure Analysis

The molecular structure of 5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride is complex. The InChI code for this compound is 1S/C8H13N3/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3, (H2,9,10) .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 73-77°C . The density of a related compound, 2-(Methylamino)pyridine, is 1.052 g/mL at 25 °C .Applications De Recherche Scientifique

Activités anti-inflammatoires

Des recherches ont montré que les pyrimidines, une classe de composés à laquelle appartient le « dihydrochlorure de 5-[(diméthylamino)méthyl]pyridin-2-amine », ont des effets anti-inflammatoires . Elles peuvent inhiber l'expression et les activités de certains médiateurs inflammatoires essentiels .

Effets antioxydants

Les pyrimidines présentent également des effets antioxydants . Cela signifie que le « this compound » pourrait potentiellement être utilisé dans le développement de médicaments antioxydants .

Applications antibactériennes et antivirales

Il a été constaté que les pyrimidines ont des effets antibactériens et antiviraux . Cela suggère que le « this compound » pourrait être utilisé dans le développement de nouveaux médicaments antibactériens et antiviraux .

Applications antifongiques et antituberculeuses

En plus de leurs effets antibactériens et antiviraux, les pyrimidines présentent également des effets antifongiques et antituberculeux . Cela indique que le « this compound » pourrait potentiellement être utilisé dans le traitement des infections fongiques et de la tuberculose .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-[(dimethylamino)methyl]pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-11(2)6-7-3-4-8(9)10-5-7;;/h3-5H,6H2,1-2H3,(H2,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISWPVOSJWXTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)

![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)

![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)